N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy metabolism and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mechanism of Action
N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. This activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing glucose uptake and fatty acid oxidation in skeletal muscle cells, reducing hepatic glucose production, and improving insulin sensitivity. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Advantages and Limitations for Lab Experiments
N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to mimic the effects of exercise on energy metabolism. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide, including investigating its effects on other physiological processes beyond energy metabolism, such as inflammation and immune function. Additionally, further studies are needed to explore its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Finally, the development of more potent and selective AMPK activators may lead to the discovery of new treatments for metabolic diseases.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide involves several steps, including the condensation of 4-acetamidophenol with 2,4-difluorobenzoyl chloride, followed by cyclization with potassium carbonate and 1,3-dibromo-5,5-dimethylhydantoin. The final step involves the reaction of the intermediate with 2-aminobenzamide to yield this compound.
Scientific Research Applications
N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. Additionally, this compound has been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4,6-difluoro-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-9(22)20-11-2-4-12(5-3-11)21-17(23)13-8-24-15-7-10(18)6-14(19)16(13)15/h2-8H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAMRULBPFDMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=COC3=C2C(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.